2-(Chloromethyl)-3-methylpyridin-4-ol

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

The pyridine ring system is a foundational heterocyclic scaffold in the field of medicinal chemistry and drug design. nih.govnih.gov As a polar and ionizable aromatic molecule, it is often incorporated into therapeutic agents to enhance solubility and bioavailability. enpress-publisher.comresearchgate.net Pyridine and its derivatives are integral components in a vast number of pharmaceuticals, agrochemicals, and functional materials, making them highly sought-after in the chemical industry. enpress-publisher.comresearchgate.net The versatility of the pyridine nucleus allows for extensive structural modifications, providing a robust framework for developing new chemical entities with diverse biological activities. enpress-publisher.comresearchgate.net

Structural Characteristics of the 2-(Chloromethyl)-3-methylpyridin-4-ol Scaffold

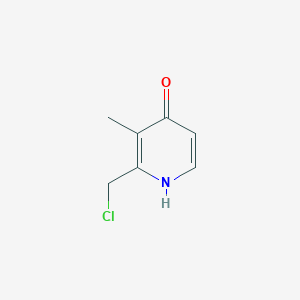

The chemical compound this compound is a specific derivative of the pyridin-4-ol core. Its structure is characterized by a central pyridine ring. A hydroxyl (-OH) group is attached at the 4-position, defining it as a pyridin-4-ol. At the 2-position, a chloromethyl (-CH₂Cl) group is present, which is a reactive site susceptible to nucleophilic substitution reactions. Additionally, a methyl (-CH₃) group is substituted at the 3-position of the pyridine ring.

The presence of the hydroxyl group means the compound can exist in tautomeric equilibrium with its corresponding pyridone form, 2-(chloromethyl)-3-methyl-1H-pyridin-4-one. The chloromethyl group is a key functional feature, rendering the molecule an important building block or intermediate in organic synthesis.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1805648-51-4 alfachem.cnalfa-chemistry.comsynzeal.comsigmaaldrich.cnchemicalbook.com |

| Molecular Formula | C₇H₈ClNO alfachem.cnsynzeal.com |

| Molecular Weight | 157.60 g/mol synzeal.com |

| Synonyms | 2-(Chloromethyl)-3-methyl-4-pyridinol, Lansoprazole Impurity B-6, Rabeprazole Impurity 50 alfa-chemistry.comsigmaaldrich.cnchemicalbook.com |

Research Trajectories and Academic Objectives for the Chemical Compound

The primary academic and industrial interest in this compound centers on its role as a crucial intermediate or a documented impurity in the synthesis of proton pump inhibitors (PPIs). alfa-chemistry.comchemicalbook.com PPIs are a class of drugs that profoundly reduce gastric acid production and are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. orientjchem.org

Specifically, this compound has been identified as an impurity related to the synthesis of widely used PPIs such as Lansoprazole and Rabeprazole. alfa-chemistry.comchemicalbook.com Its structure represents a key building block that is further elaborated to construct the final active pharmaceutical ingredient. The chloromethyl group is a reactive handle that allows for the coupling of the pyridine moiety with other heterocyclic systems, a common step in the synthesis of many "prazole" drugs.

Current research objectives involving this compound are focused on:

Process Chemistry and Impurity Profiling: Developing and optimizing synthetic routes for PPIs that minimize the formation of this and other related impurities. This involves detailed mechanistic studies and reaction condition screening to enhance yield and purity of the final drug product.

Synthesis of Novel Analogs: Utilizing this compound as a starting material to synthesize novel pyridine derivatives. Researchers can modify the chloromethyl and hydroxyl groups to explore new chemical space and potentially discover compounds with new or improved biological activities.

Development of Analytical Standards: As a known impurity, pure samples of this compound are required as analytical reference standards for quality control in the pharmaceutical industry. alfa-chemistry.com This ensures that commercial batches of drugs like Lansoprazole and Rabeprazole meet strict regulatory purity requirements.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

2-(chloromethyl)-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(4-8)9-3-2-7(5)10/h2-3H,4H2,1H3,(H,9,10) |

InChI Key |

GTACYOBLYZKWMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=CC1=O)CCl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Chloromethyl 3 Methylpyridin 4 Ol

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary site of reactivity on 2-(chloromethyl)-3-methylpyridin-4-ol is the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functionalities at the 2-position of the pyridine (B92270) ring.

Reactivity with Nitrogen-Based Nucleophiles (e.g., amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, proceeds via a standard SN2 mechanism to yield the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The nucleophilicity of the amine plays a significant role in the reaction rate. For instance, more nucleophilic secondary amines often react more readily than less nucleophilic anilines. researchgate.net In some cases, particularly with tertiary alkylamines which are generally considered non-nucleophilic bases, unexpected substitution products can form. mdpi.com

The general scheme for this reaction is as follows:

Reactants: this compound, Primary or Secondary Amine (R¹R²NH)

Product: 2-((R¹R²N)-methyl)-3-methylpyridin-4-ol

Byproduct: Hydrochloric Acid (HCl)

| Nucleophile (Amine) | Product | Reaction Conditions |

| Primary Alkylamine | 2-((Alkylamino)methyl)-3-methylpyridin-4-ol | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat |

| Secondary Dialkylamine | 2-((Dialkylamino)methyl)-3-methylpyridin-4-ol | Base (e.g., Et₃N), Solvent (e.g., Dichloromethane), Room Temperature |

| Aniline | 2-((Phenylamino)methyl)-3-methylpyridin-4-ol | Base (e.g., NaHCO₃), Solvent (e.g., Ethanol), Reflux |

Reactivity with Oxygen-Based Nucleophiles (e.g., alcohols)

Oxygen-based nucleophiles, such as alcohols and phenols, react with this compound to form ether linkages. These reactions are often facilitated by the use of a base to deprotonate the alcohol, forming the more nucleophilic alkoxide or phenoxide ion. This enhances the rate of the nucleophilic substitution.

The general scheme for this reaction is as follows:

Reactants: this compound, Alcohol (R-OH)

Product: 2-((Alkoxy)methyl)-3-methylpyridin-4-ol

Byproduct: Hydrochloric Acid (HCl)

| Nucleophile (Alcohol) | Product | Reaction Conditions |

| Methanol | 2-(Methoxymethyl)-3-methylpyridin-4-ol | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to Room Temperature |

| Ethanol | 2-(Ethoxymethyl)-3-methylpyridin-4-ol | Base (e.g., NaOEt), Solvent (e.g., Ethanol), Reflux |

| Phenol | 2-((Phenoxy)methyl)-3-methylpyridin-4-ol | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux |

Reactivity with Sulfur-Based Nucleophiles (e.g., thiols)

Sulfur-based nucleophiles, particularly thiols, are highly effective in displacing the chloride from the chloromethyl group due to the high nucleophilicity of the sulfur atom. acsgcipr.org This reaction leads to the formation of thioethers (sulfides) and is a common method for introducing sulfur-containing functionalities into molecules. taylorandfrancis.com The reaction typically proceeds readily, often under mild conditions. beilstein-journals.org Similar to reactions with alcohols, a base is used to generate the more potent thiolate nucleophile. google.com

The general scheme for this reaction is as follows:

Reactants: this compound, Thiol (R-SH)

Product: 2-((Alkylthio)methyl)-3-methylpyridin-4-ol

Byproduct: Hydrochloric Acid (HCl)

| Nucleophile (Thiol) | Product | Reaction Conditions |

| Ethanethiol | 2-((Ethylthio)methyl)-3-methylpyridin-4-ol | Base (e.g., NaOH), Solvent (e.g., Ethanol/Water), Room Temperature |

| Thiophenol | 2-((Phenylthio)methyl)-3-methylpyridin-4-ol | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temperature |

| Sodium Hydrosulfide | 2-(Mercaptomethyl)-3-methylpyridin-4-ol | Solvent (e.g., Ethanol), Room Temperature |

Oxidative Transformations of the Pyridin-4-ol Functionality

The pyridine ring, including the pyridin-4-ol tautomer, can undergo oxidation. A common oxidative transformation is the formation of the corresponding N-oxide. This is often achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. orientjchem.org The introduction of the N-oxide functionality can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.

Reductive Pathways of the Pyridine Ring System and Its Substituents

Both the pyridine ring and its substituents can be targeted for reduction. The chloromethyl group can be reduced to a methyl group, a transformation that can be accomplished using various reducing agents, including catalytic hydrogenation. This dehalogenation is a useful synthetic step for removing the reactive handle after it has served its purpose.

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing conditions, typically involving catalytic hydrogenation at high pressure and temperature with catalysts such as platinum or rhodium. This transformation significantly alters the structure from a flat aromatic system to a three-dimensional saturated heterocycle.

Coupling Reactions for Scaffold Diversification (e.g., Suzuki-Miyaura coupling for related chloromethylpyridines)

While the chloromethyl group is not a typical substrate for Suzuki-Miyaura coupling, the chlorine atom on the pyridine ring of related chloropyridine derivatives can participate in such cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. youtube.commdpi.com For a molecule like this compound, a synthetic strategy could involve transformation of the hydroxyl group into a better leaving group (e.g., a triflate) or another halide, which could then undergo Suzuki-Miyaura coupling to introduce new aryl or alkyl groups onto the pyridine core. researchgate.net The success of such couplings can be influenced by the choice of catalyst, ligands, and base. researchgate.net

| Coupling Partner | Catalyst System | Product Feature |

| Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Introduction of an aryl group |

| Alkylboronic acid | PdCl₂(dppf) / Base (e.g., Cs₂CO₃) | Introduction of an alkyl group |

| Vinylboronic acid | Pd(OAc)₂ / Ligand (e.g., SPhos) / Base (e.g., K₃PO₄) | Introduction of a vinyl group |

This approach allows for significant diversification of the pyridine scaffold, enabling the synthesis of a wide array of complex molecules from a common intermediate.

Structure Activity Relationship Sar Studies of 2 Chloromethyl 3 Methylpyridin 4 Ol Analogues and Pyridine Based Scaffolds

Influence of Substituent Variations on Chemical Reactivity and Molecular Interactions

The chemical reactivity and nature of molecular interactions of pyridine-based compounds are highly dependent on the type and position of substituents on the pyridine (B92270) ring. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its biological function.

Effects of Methyl and Hydroxyl Group Positioning on Chemical Properties

The positions of the methyl and hydroxyl groups on the pyridine ring significantly influence the molecule's electronic distribution and, consequently, its chemical properties. In the case of 2-(Chloromethyl)-3-methylpyridin-4-ol, the hydroxyl group at the 4-position and the methyl group at the 3-position have distinct effects.

The hydroxyl group at the 4-position can exhibit keto-enol tautomerism, existing in equilibrium between the pyridin-4-ol and pyridin-4-one forms. chim.itchemtube3d.com The pyridone form is often favored in various solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond. chemtube3d.com The position of this equilibrium is sensitive to the solvent environment and the presence of other substituents. chim.it Electron-donating groups, such as the methyl group, can influence the electron density of the ring. The methyl group at the 3-position, being an electron-donating group, increases the electron density on the pyridine ring, which can affect the pKa of the molecule and its reactivity towards electrophiles and nucleophiles. researchgate.net Studies on substituted pyridines have shown that electron-donating groups generally increase the electron density around a metal center in coordination complexes. nih.gov

The relative positions of the methyl and hydroxyl groups also create a specific steric and electronic environment that can influence how the molecule interacts with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition. nih.gov The methyl group, while primarily affecting the electronic properties, can also participate in hydrophobic interactions within a protein binding pocket.

Impact of Chloromethyl Group Modifications on Covalent Bonding Potential

The chloromethyl group at the 2-position of this compound is a key functional group that imparts the potential for covalent bond formation. This group acts as an electrophilic center, making the molecule susceptible to nucleophilic attack from residues such as cysteine or lysine on a biological target. nih.govnih.gov 2-(Chloromethyl)pyridine and its isomers are known alkylating agents. wikipedia.org

Modifications to the chloromethyl group can significantly alter its reactivity. For instance, replacing the chlorine atom with other halogens (e.g., bromine or iodine) would change the leaving group ability, thereby modulating the rate of covalent bond formation. The reactivity of organohalogen compounds is a cornerstone of many functional group transformations in organic chemistry.

Furthermore, the electronic nature of the pyridine ring, as influenced by the methyl and hydroxyl substituents, can impact the reactivity of the chloromethyl group. An increase in electron density on the ring could potentially decrease the electrophilicity of the benzylic carbon, while electron-withdrawing groups would have the opposite effect. The reactivity of such compounds can be "switched on" by protonation of the pyridine nitrogen, which significantly increases the electrophilicity of the molecule. nih.govnih.gov This catalytic activation can be facilitated by acidic residues in a protein's active site. nih.govnih.gov

Conformational Analysis and Tautomerism in Pyridin-4-ol Systems

Pyridin-4-ol and its derivatives are known to exist as a mixture of tautomers: the pyridin-4-ol (enol) form and the pyridin-4-one (keto) form. chim.itchemtube3d.comresearchgate.net The equilibrium between these two forms is a critical aspect of their chemistry and biological activity, as each tautomer presents a different set of functional groups and hydrogen bonding capabilities. acs.orgresearchgate.net

Theoretical studies, such as those using density functional theory (DFT), can provide insights into the relative stabilities of different tautomers and conformers. nih.gov For instance, in 3-hydroxypyridine, the tautomeric equilibrium is significantly influenced by the solvent, with the zwitterionic keto form being stabilized by hydrogen bonds in aqueous solution. acs.orgresearchgate.net Similar solvent-dependent effects are expected for this compound.

| Compound | Predominant Tautomeric Form (in aqueous solution) | Key Stabilizing Factors |

|---|---|---|

| Pyridin-4-ol | Pyridin-4-one (keto) | Aromaticity, strong C=O bond, intermolecular hydrogen bonding |

| 3-Hydroxypyridine | Zwitterionic keto form | Stabilization by hydrogen bonds with water |

Correlation of Structural Features with Specific Molecular Target Binding and Enzyme Modulation

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. nih.govrsc.orgrsc.org The specific arrangement of functional groups in this compound and its analogues dictates their binding affinity and selectivity for particular molecular targets, often leading to enzyme modulation.

Analysis of Covalent Bond Formation with Nucleophilic Sites on Biomolecules

The chloromethyl group in this compound is a reactive electrophile capable of forming a covalent bond with nucleophilic residues in a protein's active site, such as the thiol group of cysteine or the amino group of lysine. This covalent modification can lead to irreversible inhibition of the target enzyme. nih.govnih.gov

The mechanism of this covalent interaction often involves a nucleophilic aromatic substitution-like reaction. The reactivity of 4-halopyridines as covalent modifiers has been studied, and it was found that their reactivity is significantly enhanced upon protonation of the pyridine nitrogen. nih.govnih.gov This protonation can be facilitated by an acidic residue, like aspartate or glutamate, in the enzyme's active site, leading to "off-pathway" catalysis of the covalent modification. nih.govnih.gov This provides a mechanism for achieving selectivity, as the compound is relatively unreactive until it binds to the specific target with the appropriate catalytic residue. nih.govnih.gov

| Factor | Effect on Reactivity | Mechanism |

|---|---|---|

| Pyridine Nitrogen Protonation | Increases electrophilicity | Stabilizes the transition state of nucleophilic attack |

| Nature of Halogen | Modulates leaving group ability | Weaker carbon-halogen bond leads to faster reaction |

| Presence of Catalytic Residue (e.g., Asp, Glu) | Enhances reaction rate | Stabilizes the protonated pyridinium form |

Role of Hydrogen Bonding and Non-Covalent Interactions in Molecular Recognition

Beyond covalent interactions, the non-covalent interactions of this compound with its target are crucial for initial binding and proper orientation within the active site. The hydroxyl group is a key player in forming hydrogen bonds, acting as both a donor and an acceptor. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov

Applications of 2 Chloromethyl 3 Methylpyridin 4 Ol in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Key Intermediate in the Construction of Complex Organic Molecules

The primary role of 2-(Chloromethyl)-3-methylpyridin-4-ol in advanced organic synthesis is that of a key intermediate. Its utility stems from the presence of a highly reactive chloromethyl group at the 2-position of the pyridine (B92270) ring. This group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 3-methylpyridin-4-ol scaffold into larger, more complex molecular architectures.

This synthetic strategy is crucial in the construction of active pharmaceutical ingredients (APIs). For instance, structurally related chloromethylpyridine derivatives are pivotal intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders. orientjchem.org Compounds like Lansoprazole and Dexlansoprazole are synthesized using precursors such as 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) and 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, respectively. orientjchem.orgchemicalbook.comresearchgate.net These examples underscore the established role of the 2-(chloromethyl)-3-methylpyridine (B1590430) core in building complex, biologically active molecules. The chloromethyl group typically reacts with a thiol-containing benzimidazole (B57391) moiety to form the final drug structure.

The versatility of this intermediate is further highlighted by its potential reactions, as outlined in the table below.

| Reactive Site | Type of Reaction | Potential Reagents (Nucleophiles) | Resulting Linkage | Application |

| -CH₂Cl | Nucleophilic Substitution | R-SH (Thiols) | Thioether (-S-CH₂-) | Synthesis of PPIs, other APIs |

| -CH₂Cl | Nucleophilic Substitution | R-NH₂ (Amines) | Secondary Amine (-NH-CH₂-) | Creation of novel ligands, bioactive molecules |

| -CH₂Cl | Nucleophilic Substitution | R-OH (Alcohols/Phenols) | Ether (-O-CH₂-) | Derivatization for property modification |

| Pyridine N | Coordination / Alkylation | Metal Ions / Alkyl Halides | N-Metal bond / Quaternary Salt | Catalysis, Ionic Liquids |

Role in the Development of Pyridine-Based Scaffolds for Chemical Probes

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry. nih.govrsc.org Their unique electronic properties, ability to participate in hydrogen bonding, and water solubility make them ideal core structures for molecules designed to interact with biological targets. researchgate.netnih.gov this compound is well-suited for the development of chemical probes for several reasons.

The chloromethyl group serves as a convenient and reactive "handle" for covalent attachment to other molecular components. This allows the pyridine scaffold to be linked to:

Reporter Tags: Fluorophores or chromophores for use in fluorescence microscopy and other imaging techniques.

Affinity Labels: Moieties like biotin (B1667282) for use in pull-down assays to identify protein binding partners.

Photo-crosslinkers: Groups that, upon irradiation, can form a permanent covalent bond with a nearby biological target, aiding in target identification.

The pyridine ring itself can be tailored through further substitution to optimize binding affinity and selectivity for a specific biological target, such as an enzyme active site or a receptor binding pocket.

Precursor in the Synthesis of Specialized Chemicals (e.g., agrochemicals, industrial specialty chemicals)

The pyridine ring is a core component in a significant portion of modern agrochemicals, including a new generation of products known for high efficacy and low toxicity. agropages.com Chlorinated methylpyridine derivatives, such as 2-chloro-5-chloromethylpyridine, are critical raw materials for the synthesis of neonicotinoid insecticides like Imidacloprid and Acetamiprid. pmarketresearch.comechemi.com These compounds function by targeting the insect central nervous system.

Similarly, this compound serves as a valuable precursor for a diverse range of specialized chemicals. Its reactive chloromethyl group enables its use in the synthesis of various agrochemicals, including potential fungicides, herbicides, and insecticides. researchgate.netnih.gov The modification of the chloromethyl group through reactions with different nucleophiles can lead to a wide array of derivatives with potentially useful biological activities.

| Reagent Class | Reaction Product | Potential Application Class |

| Anilines | N-arylmethyl-3-methylpyridin-4-ol amines | Fungicides, Herbicides |

| Thiourea followed by hydrolysis | 2-(Mercaptomethyl)-3-methylpyridin-4-ol | Intermediate for thio-derivatives |

| Azides (e.g., NaN₃) | 2-(Azidomethyl)-3-methylpyridin-4-ol | Precursor for triazole synthesis via click chemistry |

| Phosphites (P(OR)₃) | Diethyl (3-methyl-4-hydroxypyridin-2-yl)methylphosphonate | Herbicides (Glyphosate analogues) |

Emerging Applications in Material Science and Catalysis (e.g., metal-organic frameworks)

The application of pyridine derivatives is expanding into the fields of material science and catalysis. The nitrogen atom in the pyridine ring is an excellent ligand for coordinating with a wide range of metal ions. rsc.orgchemscene.com This property allows molecules like this compound to be used as organic linkers or ligands in the construction of advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal nodes connected by organic linkers. Pyridine-containing ligands are widely used to create MOFs with diverse structures and functions. researchgate.netnih.gov Derivatives of this compound could be employed as ligands to synthesize novel MOFs. These materials could be designed for applications in gas storage, separation, or as heterogeneous catalysts. For example, an iron-based MOF incorporating a pyridyl-terpyridine ligand has been shown to be an effective catalyst for the hydroboration of alkynes. rsc.org

Heterogeneous Catalysis: The chloromethyl group provides a reactive anchor for immobilizing the molecule onto a solid support, such as silica, polymers, or functionalized carbon. mdpi.com Once anchored, the pyridine moiety can be used to chelate a catalytically active metal ion. This approach creates a heterogeneous catalyst that combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of easy separation and recyclability. mdpi.com

Theoretical and Computational Chemistry Approaches Applied to 2 Chloromethyl 3 Methylpyridin 4 Ol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules with high accuracy. For 2-(Chloromethyl)-3-methylpyridin-4-ol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its most stable three-dimensional structure. electrochemsci.org These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule can also be thoroughly analyzed. DFT studies reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. nih.gov Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential chemical reactions. nih.gov

Table 1: Exemplary Calculated Geometrical Parameters for a Substituted Pyridine (B92270) Derivative using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.41 |

| C3-C4 | 1.39 |

| C4-O | 1.36 |

| C2-CH2Cl | 1.52 |

| Bond Angles (°) ** | |

| C2-C3-C4 | 119.5 |

| C3-C4-O | 121.0 |

| C2-C(CH2Cl)-Cl | 110.5 |

| Dihedral Angles (°) ** | |

| C5-N1-C2-C3 | 0.5 |

| C3-C4-O-H | 180.0 |

Note: The data in this table are illustrative for a substituted pyridine derivative and not specific to this compound, for which specific computational studies are not publicly available.

Computational Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting and helping to interpret spectroscopic data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra. Methodologies for predicting ¹H and ¹³C NMR chemical shifts range from empirical methods based on substituent chemical shifts (SCS) to more sophisticated quantum mechanical calculations. stenutz.eu

DFT calculations, by determining the magnetic shielding tensors of the nuclei in the optimized molecular structure, can provide theoretical predictions of NMR chemical shifts. These predicted shifts can then be compared with experimental data to validate the computed structure. Discrepancies between calculated and experimental shifts can point to specific conformational or electronic features that may require further investigation. More recent approaches even utilize machine learning algorithms trained on large datasets of experimental and calculated spectra to achieve higher accuracy in predictions. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H5 | 7.85 | 7.90 |

| H6 | 8.50 | 8.55 |

| CH₂Cl | 4.70 | 4.75 |

| CH₃ | 2.30 | 2.35 |

| OH | 11.50 | 11.60 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational predictions for this compound are not available in the cited literature.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. fiu.edu For a molecule like this compound, which can undergo various transformations, these calculations can map out the potential energy surface for a given reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate, providing a theoretical basis for understanding the kinetics of the reaction. rsc.org Such studies can be used to explore, for example, nucleophilic substitution reactions at the chloromethyl group or reactions involving the pyridine ring. These theoretical investigations can help in optimizing reaction conditions and in designing new synthetic routes. acs.org

Analysis of Tautomeric Equilibria and Solvent Effects via Computational Models

This compound can exist in different tautomeric forms, primarily the 4-hydroxy-pyridine form and the pyridin-4(1H)-one (or pyridone) form. The relative stability of these tautomers is crucial as it can significantly influence the compound's chemical and physical properties.

Computational chemistry provides a robust framework for studying these tautomeric equilibria. nih.gov By calculating the relative energies of the different tautomers in the gas phase, their intrinsic stabilities can be compared. However, the tautomeric equilibrium is often highly sensitive to the surrounding environment. nih.gov

To account for this, computational models such as the Polarizable Continuum Model (PCM) are employed to simulate the effects of different solvents. orientjchem.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. By comparing the relative energies of the tautomers in different simulated solvents, it is possible to predict how the equilibrium will shift in various media. For instance, polar solvents tend to stabilize more polar tautomers. researchgate.net These computational insights are critical for understanding the behavior of this compound in solution.

Table 3: Illustrative Calculated Relative Energies of Pyridin-4-ol/Pyridin-4(1H)-one Tautomers in Different Media

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |

| 4-hydroxy-pyridine | 0.00 (Reference) | 0.00 (Reference) |

| Pyridin-4(1H)-one | +2.5 | -1.5 |

Note: The data presented are illustrative for a generic pyridin-4-ol/pyridin-4(1H)-one system to demonstrate the concept of tautomeric energy differences and are not specific to this compound.

Future Research Trajectories for 2 Chloromethyl 3 Methylpyridin 4 Ol Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. nih.gov Future research on the synthesis of 2-(Chloromethyl)-3-methylpyridin-4-ol will likely focus on developing methodologies that are not only efficient but also sustainable.

Key areas of exploration will include:

Green Chemistry Approaches: A significant focus will be on the implementation of green chemistry principles, such as utilizing environmentally benign solvents and developing catalytic systems that are recyclable and highly efficient. nih.govresearchgate.net The assessment of new synthetic routes will likely involve the calculation of green metrics like atom economy, reaction mass efficiency (RME), and the Environmental (E)-factor to quantify their environmental footprint. orientjchem.org

Continuous Flow Synthesis: The adoption of continuous flow manufacturing offers substantial benefits over traditional batch processing, including enhanced safety, superior process control, and often higher yields. This technology is particularly well-suited for the scale-up of synthetic processes, making it an attractive area for future investigation in the production of this compound.

One-Pot Multicomponent Reactions: The design of elegant one-pot multicomponent reactions, where several chemical bonds are formed in a single operation without the need to isolate intermediates, represents a powerful strategy for improving synthetic efficiency. nih.govchim.it This approach streamlines the synthetic process, reduces waste, and minimizes the consumption of resources.

Renewable Starting Materials: A paradigm shift towards the use of renewable feedstocks is essential for a sustainable chemical industry. Research into the synthesis of the pyridine (B92270) core from biomass-derived sources, such as glycerol, is a promising avenue that could significantly reduce the reliance on petrochemicals. researchgate.net

| Renewable Feedstocks | Decreased dependence on fossil fuels, contributing to a more sustainable chemical industry. | Elucidation of catalytic pathways for the conversion of biomass-derived molecules into pyridine derivatives. |

Diversification of Chemical Transformations and Derivatizations

The inherent reactivity of the functional groups in this compound—namely the chloromethyl and hydroxyl moieties—provides a rich platform for chemical modification and the generation of diverse molecular architectures.

Future research will likely concentrate on the following areas:

Nucleophilic Substitution Reactions: The electrophilic chloromethyl group is an excellent handle for introducing a wide array of functionalities through nucleophilic substitution reactions. A systematic exploration of reactions with various nucleophiles, such as amines, thiols, and alcohols, will lead to a vast library of new derivatives with potentially interesting properties.

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily transformed into ethers, esters, and other functional groups, which can profoundly influence the molecule's physicochemical properties. The well-known keto-enol tautomerism of pyridin-4-ols must be carefully considered in any derivatization strategy to ensure predictable outcomes. researchgate.net

Modern Cross-Coupling Reactions: The application of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, will enable the direct attachment of aryl, alkynyl, and amino substituents to the pyridine core, facilitating the synthesis of complex and highly functionalized molecules. chim.itnih.gov

Strategic Fluorination: The incorporation of fluorine atoms can dramatically alter the biological and chemical properties of a molecule. semanticscholar.orgresearchgate.net The development of methods for the selective fluorination of the pyridine ring or the methyl group could yield novel compounds with enhanced efficacy for applications in agrochemicals and pharmaceuticals. agropages.com

Table 2: Potential Derivatization Strategies and Their Impact

| Reaction Type | Typical Reagents and Conditions | Potential Derivatives | Expected Modification of Properties |

|---|---|---|---|

| Nucleophilic Substitution | Various amines, thiols, and alkoxides. | Amino-, thio-, and ether-linked derivatives. | Altered polarity, basicity, and potential for new biological interactions. |

| Etherification/Esterification | Alkyl halides or acyl chlorides in the presence of a base. | Ether and ester derivatives. | Modified lipophilicity, solubility, and metabolic stability. |

| Suzuki Cross-Coupling | Arylboronic acids with a palladium catalyst and base. | Aryl-substituted pyridines. | Enhanced π-system, modified electronic properties, and potential for new intermolecular interactions. |

| Fluorination | Selective fluorinating agents. | Fluorinated pyridine derivatives. | Increased metabolic stability, altered acidity/basicity, and modified binding affinities. |

Advanced Mechanistic Characterization of Molecular Interactions and Reactivity Profiles

A deep and fundamental understanding of the reaction mechanisms governing the transformations of this compound is paramount for the rational design of new reactions and the optimization of existing ones.

Future investigations in this area will likely involve:

Computational Chemistry: The use of computational tools, particularly Density Functional Theory (DFT), will be invaluable for elucidating reaction pathways, identifying transition states, and predicting reactivity and selectivity. mdpi.com These theoretical insights can guide experimental design and accelerate the discovery process.

Kinetic Analysis: Rigorous kinetic studies will provide quantitative data on reaction rates and the influence of various parameters, such as catalyst, solvent, and temperature. This information is crucial for process optimization and for gaining a deeper understanding of the underlying reaction mechanisms.

Spectroscopic Interrogation of Intermediates: Advanced spectroscopic techniques, including in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be employed to detect and characterize transient reaction intermediates, providing direct evidence for proposed mechanistic pathways. uctm.edu

Tautomerism Studies: A thorough investigation into the keto-enol tautomerism of the pyridin-4-ol system is necessary, as the position of this equilibrium can have a profound effect on the molecule's reactivity and the outcome of chemical transformations. researchgate.net

Development of Structure-Based Design Principles for Targeted Chemical Applications

The ultimate goal of studying this compound is to leverage its chemical versatility for the creation of molecules with specific, beneficial functions. This requires a systematic approach to understanding structure-property relationships.

Future research will likely target the following application areas:

Agrochemicals: The pyridine ring is a privileged scaffold in modern agrochemicals. agropages.com Derivatives of this compound will be designed and synthesized as potential new herbicides, fungicides, and insecticides.

Pharmaceuticals: Given the prevalence of the pyridine motif in medicinal chemistry, new derivatives will be explored as potential therapeutic agents. researchgate.net This could involve their design as enzyme inhibitors or receptor ligands. nih.gov

Materials Science: The unique electronic and structural features of pyridine derivatives make them attractive building blocks for advanced materials, including polymers and ligands for functional metal complexes. chim.it

Catalysis: The nitrogen atom of the pyridine ring can act as a ligand for transition metals, opening up possibilities for the development of novel catalysts for a wide range of chemical transformations. nih.gov

Table 3: Structure-Based Design Principles for Targeted Applications

| Application Area | Key Structural Features for Optimization | Desired Properties and Functionalities |

|---|---|---|

| Agrochemicals | Substituents on the pyridine ring and modifications of the chloromethyl group. | High potency and selectivity, favorable environmental profile, and low toxicity to non-target organisms. |

| Pharmaceuticals | Introduction of functional groups capable of specific interactions with biological targets. | High binding affinity and selectivity, favorable pharmacokinetic and pharmacodynamic properties. |

| Materials Science | Incorporation of extended π-conjugated systems and specific coordinating groups. | Tailored optical, electronic, and thermal properties for applications in electronics and photonics. |

| Catalysis | Introduction of chiral elements and specific geometric constraints for metal coordination. | High catalytic activity, enantioselectivity, and operational stability. |

Through a concerted effort in these research areas, the scientific community can fully exploit the synthetic potential of this compound, paving the way for the discovery and development of new molecules with significant societal and industrial benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.